molecular formula C19H13NO6 B1253052 Pretetramid

Pretetramid

Cat. No.: B1253052
M. Wt: 351.3 g/mol
InChI Key: ZZAJNFHIGVVCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pretetramid is a member of tetracyclines.

Scientific Research Applications

The Role of Rigorous Research in Drug Development

In the realm of drug development, reproducibility of research findings is paramount. Freedman, Cockburn, and Simcoe (2015) highlight the significant financial and scientific costs associated with irreproducible preclinical research, emphasizing the need for robust and reliable methodologies in the early stages of drug development. This principle underscores the importance of rigorous preclinical testing and validation in the development of drugs like Pretetramid, ensuring that subsequent phases of clinical trials build on a solid foundation of scientifically sound data (Freedman, Cockburn, & Simcoe, 2015).

The Importance of Ethical Conduct and Participant Preferences in Research

Research involving human participants, including clinical trials for drugs, must prioritize ethical considerations and respect participant preferences. Trinidad et al. (2011) discuss the significance of aligning research practice with participant interests, particularly in the context of genomic research. This perspective is equally crucial in clinical trials for this compound, ensuring that participants' consent, preferences, and ethical standards are at the forefront of the research process (Trinidad et al., 2011).

The Challenge of Reproducibility in Scientific Research

Begley and Ioannidis (2015) address the reproducibility crisis in basic and preclinical biomedical research, a challenge that also pertains to the research and development of drugs like this compound. They argue for the adherence to good scientific practice and highlight the necessity of a multifaceted approach involving various stakeholders to enhance research quality and reproducibility (Begley & Ioannidis, 2015).

The Future of Probiotics and Prebiotics: A Parallel to Drug Development

While not directly related to this compound, Cunningham et al. (2021) provide insights into the evolving landscape of microbiome-targeted interventions, which can be analogous to the development of new drugs. They discuss the potential for scientific breakthroughs and the importance of navigating the changing regulatory, policy, and consumer landscapes, aspects that are also critical in the development and application of drugs like this compound (Cunningham et al., 2021).

Properties

Molecular Formula

C19H13NO6

Molecular Weight

351.3 g/mol

IUPAC Name

1,3,10,11,12-pentahydroxytetracene-2-carboxamide

InChI

InChI=1S/C19H13NO6/c20-19(26)15-11(22)6-9-5-8-4-7-2-1-3-10(21)12(7)16(23)13(8)17(24)14(9)18(15)25/h1-6,21-25H,(H2,20,26)

InChI Key

ZZAJNFHIGVVCFT-UHFFFAOYSA-N

SMILES

C1=CC2=CC3=CC4=CC(=C(C(=C4C(=C3C(=C2C(=C1)O)O)O)O)C(=O)N)O

Canonical SMILES

C1=CC2=CC3=CC4=CC(=C(C(=C4C(=C3C(=C2C(=C1)O)O)O)O)C(=O)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.